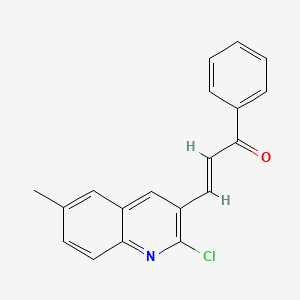

![molecular formula C19H17N3O2S2 B2373236 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide CAS No. 1705721-46-5](/img/structure/B2373236.png)

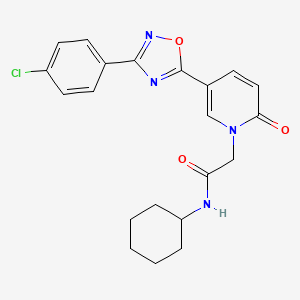

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide, also known as ITSA-1, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. ITSA-1 has been shown to have promising effects in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation.

Aplicaciones Científicas De Investigación

Synthesis Techniques

- One-Pot Synthesis: A one-pot two-stage method has been developed for synthesizing imidazo[2,1-b]thiazol-5-yl sulfonamides, which may include the compound , without isolating intermediates, proposing a mechanism for annulated heterocyclic derivatives formation (Rozentsveig et al., 2013).

Potential Applications in Cancer Research

- Antitumor Activity: Imidazo[2,1-b][1,3]thiazole derivatives have shown moderate ability to suppress the growth of kidney cancer cells, with varying effects on other cancer cell lines (Potikha & Brovarets, 2020).

Applications in COX-2 Inhibition

- Selective COX-2 Inhibition: A series of imidazo[2,1-b]thiazole analogs, containing a methyl sulfonyl COX-2 pharmacophore, were synthesized and evaluated as selective COX-2 inhibitors. Certain analogs demonstrated highly potent COX-2 inhibitory activity (Shahrasbi et al., 2018).

Contributions to Heterocyclic Synthesis

- Novel Sulfonamides Incorporating Thiazole: New sulfonamides incorporating thiazole, imidazo[1,2-a]pyridine, and imidazo[2,1-b]thiazole moieties have been synthesized, showing significant in-vitro anti-human liver hepatocellular carcinoma cell line activity (Bashandy, 2015).

Antimicrobial Applications

- Antimicrobial Activity: Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing promise in this domain (Shankerrao et al., 2017).

Molecular Structure Analysis

- Structural Study: The molecular packing and intermolecular interactions of certain nimesulidetriazole derivatives, which are structurally related to the compound , have been analyzed, providing insights into their chemical properties (Dey et al., 2015).

Propiedades

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-14-5-4-6-15(11-14)13-26(23,24)21-17-8-3-2-7-16(17)18-12-22-9-10-25-19(22)20-18/h2-12,21H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRQKJWPQGKBNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2373162.png)

![tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2373164.png)

![N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2373165.png)

![Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2373166.png)

![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2373169.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2373170.png)

![2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373172.png)